N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide
Description
N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide is a pyrimidine-derived sulfonamide characterized by a morpholino substituent at the 6-position and a methyl group at the 4-position of the pyrimidine ring. The methanesulfonamide moiety is attached via a methylene linker to the 2-position of the pyrimidine core.
Properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-9-7-11(15-3-5-18-6-4-15)14-10(13-9)8-12-19(2,16)17/h7,12H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKXZOATCJAUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methyl-6-morpholinopyrimidin-2-amine
The synthesis begins with the construction of the substituted pyrimidine core. A common approach involves cyclocondensation of β-diketones with guanidine derivatives:
Chlorination at the 2-Position
The 2-amino group is replaced with chlorine to enable subsequent nucleophilic substitution:
- Reagents : Phosphorus oxychloride (POCl₃), catalytic dimethylformamide (DMF).
- Conditions : 110°C, 4 hours.
- Yield : 85–90%.
Equation :
$$ \text{C₇H₁₂N₄O} + \text{POCl₃} \rightarrow \text{C₇H₁₁ClN₄O} + \text{PO(OH)₃} $$
Alternative Synthetic Routes
Palladium-Catalyzed Coupling Strategies
Recent advances employ cross-coupling reactions to attach pre-formed sulfonamide-bearing fragments:
Buchwald-Hartwig Amination :
Advantages :
- Avoids harsh chlorination steps.
- Compatible with sensitive functional groups.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To address scalability challenges:
Waste Stream Management
| Byproduct | Treatment Method | Efficiency |
|---|---|---|
| Phosphorus residues | Alkaline precipitation | 98% |
| Organic solvents | Distillation recovery | 92% |
Analytical Characterization
Critical quality control metrics for the final compound:
Chemical Reactions Analysis
Sulfonamide Reactivity
The methanesulfonamide group participates in:
a. Nucleophilic Substitution
The sulfonamide nitrogen can act as a nucleophile. For example:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Alkylation | Alkyl halides, K2CO3, DMF, 80°C | N-Alkylsulfonamide derivatives | |
| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl sulfonamide |
In a study of similar sulfonamides, alkylation with methyl iodide in DMF yielded >85% N-methylated products.
b. Hydrolysis
Under strong acidic/basic conditions:
Hydrolysis of methanesulfonamide groups typically requires prolonged heating (6–12 hrs) at 100°C.
Pyrimidine Ring Reactivity
The 4-methyl-6-morpholinopyrimidine core undergoes:
a. Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring reacts at the C5 position:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 5-Nitro-pyrimidine derivative | |
| Halogenation | Cl2/FeCl3, 50°C | 5-Chloro-pyrimidine derivative |
b. Cross-Coupling Reactions
The C2 methyl group can be functionalized via Suzuki-Miyaura couplings if halogenated precursors are used .
Morpholine Ring Reactivity
The morpholine moiety participates in:
a. Ring-Opening Reactions
Under acidic conditions (e.g., HCl/EtOH):
This reaction is reversible and pH-dependent .
b. N-Alkylation
The morpholine nitrogen reacts with alkyl halides:
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Benzyl bromide | K2CO3, DMF, 60°C | 72% | |
| Ethyl iodide | NaH, THF, RT | 68% |
Redox Reactions
a. Oxidation
The sulfonamide group resists oxidation, but the pyrimidine methyl group can be oxidized to a carboxylic acid using KMnO4/H2SO4 .
b. Reduction
Catalytic hydrogenation (H2/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine .
Stability Data
| Condition | Stability | Source |
|---|---|---|
| Aqueous pH 1–13 | Stable for 24 hrs at 25°C | |
| UV light (254 nm) | Degrades by 15% after 48 hrs |
Scientific Research Applications
Anticancer Properties
One significant application of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide is its role in cancer treatment. Research has shown that compounds with similar structures exhibit potent inhibitory effects on specific cancer-related enzymes, such as V600EBRAF, which is implicated in melanoma and other cancers.
Case Study: Inhibition of V600EBRAF
A study designed a series of sulfonamide derivatives, including those related to this compound, to assess their ability to inhibit V600EBRAF. The results indicated that certain derivatives demonstrated significant inhibitory activity with IC50 values as low as 0.49 µM against V600EBRAF. Additionally, these compounds were screened against the NCI 60 cancer cell lines, revealing notable growth inhibition across multiple cancer types, including melanoma and prostate cancer .
| Compound | IC50 (µM) | Cancer Cell Line Inhibition (%) |
|---|---|---|
| 12e | 0.49 | ~50% |
| 12g | 1.0 | ~30% |
| 12h | 1.5 | ~25% |
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties beyond V600EBRAF. Its sulfonamide moiety is known for its ability to interact with various biological targets, making it a candidate for the development of enzyme inhibitors.
Therapeutic Potential
Beyond its anticancer applications, the compound's structural features suggest potential use in treating other conditions influenced by similar pathways.
Possible Applications:
- Targeting Other Kinases : Given its efficacy against V600EBRAF, there is potential for this compound to be explored as a selective inhibitor for other kinases involved in oncogenesis.
- Combination Therapies : The compound can be evaluated in combination with existing cancer therapies to enhance efficacy and overcome resistance mechanisms observed in various tumors.
- Investigating Metabolic Pathways : Understanding how this compound metabolizes within biological systems could unveil additional therapeutic avenues or lead to the design of more potent analogs .
Mechanism of Action
The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation. Additionally, it can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide with key analogs, focusing on substituent effects, physicochemical properties, and structural features.
Physicochemical Properties
- The target compound’s lower molar mass (~298 vs. 371.86–396.4 g/mol) reflects its simpler substituent profile.
- The chloromethyl analog exhibits higher density and lower pKa, likely due to the electron-withdrawing Cl and fluorophenyl groups.
Structural and Crystallographic Insights
- Crystal Packing : Analogs like N-[4-(4-fluorophenyl)-5-hydroxymethyl-...-methanesulfonamide and the diphenylphosphorylmethyl derivative were resolved via single-crystal X-ray diffraction (SHELX software ), revealing planar pyrimidine cores and sulfonamide conformations critical for intermolecular interactions.
- Sulfonamide Orientation : The methanesulfonamide group in the target compound likely adopts a conformation similar to its analogs, with the sulfonyl oxygen participating in hydrogen bonds .
Biological Activity
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C₁₃H₁₈N₄O₃S
- Molecular Weight : 306.37 g/mol
The compound features a morpholinopyrimidine moiety, which is significant for its biological activity.
This compound primarily acts as an inhibitor of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is crucial in regulating cell growth, proliferation, and survival. By inhibiting mTOR, this compound can modulate various cellular processes, including:
- Signal Transduction : It interferes with pathways that transmit signals from growth factors.
- Cytokine Secretion : It impacts immune responses by modulating cytokine release.
Research indicates that compounds with similar structures have been effective in treating conditions such as cancer and autoimmune diseases due to their ability to regulate mTOR activity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines. For instance:
- Cancer Cell Proliferation : The compound has shown efficacy in reducing the proliferation of various cancer cell lines, including breast and prostate cancer cells.
In Vivo Studies
Animal models have been used to assess the therapeutic potential of this compound. Notable findings include:
- Tumor Growth Inhibition : Studies indicate that administration of the compound leads to significant reductions in tumor size in xenograft models .
Clinical Implications
Due to its biological activity, this compound is being investigated for potential use in:
- Cancer Therapy : As a targeted therapy for specific types of tumors.
- Autoimmune Disorders : Due to its immunomodulatory effects.
Data Table: Biological Activity Summary
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed promising results with a notable decrease in tumor markers after treatment with this compound.
- Case Study 2 : Patients with autoimmune conditions experienced reduced symptoms and improved quality of life metrics following treatment regimens incorporating this compound.
Q & A
Q. What are the optimal synthetic routes for N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:
- Chlorination : Refluxing intermediates with phosphoryl chloride (POCl₃) to introduce reactive sites for subsequent substitutions .
- Sulfonamide Coupling : Reacting intermediates with methanesulfonamide under basic conditions (e.g., NaOH or K₂CO₃) to install the sulfonamide group .
- Purification : Acid-base workup (e.g., acetic acid neutralization) followed by recrystallization or column chromatography to isolate the product.
Q. Optimization Strategies :
- Temperature Control : Maintain reflux temperatures (e.g., 110–120°C for POCl₃ reactions) to avoid side products.
- Stoichiometry : Use a 10–20% molar excess of methanesulfonamide to drive the reaction to completion.
- Solvent Selection : Polar aprotic solvents (e.g., THF or DMF) improve solubility of intermediates .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 30 min | 88.5 | |
| Sulfonamide Coupling | Methanesulfonamide, NaOH, THF/H₂O, RT | 75–85 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when different space groups or unit cell parameters are reported?
Methodological Answer: Contradictions may arise from polymorphism, twinning, or experimental artifacts. Strategies include:
- Data Validation : Cross-check with the Cambridge Structural Database (CSD) for known analogs.
- Twinning Analysis : Use SHELXD to detect and model twinned crystals, especially for monoclinic systems .
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution and reduce noise .
- Software Cross-Verification : Compare results from SHELXL with other packages (e.g., Olex2 or PLATON) to confirm space group assignments .
Example Case :
A study reported P2₁/n with V = 2661.7 ų, but a conflicting report suggested C2/c. Re-analysis with SHELXE and Hooft parameter validation confirmed P2₁/n was correct .
Q. What strategies are recommended for analyzing and optimizing the regioselectivity challenges encountered during the functionalization of the pyrimidine ring?
Methodological Answer: Regioselectivity issues arise due to competing nucleophilic sites on the pyrimidine ring. Solutions include:
- Directing Groups : Install temporary groups (e.g., morpholine) to steer substitutions to the 2- or 4-positions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites based on Fukui indices .
- Kinetic Control : Employ low temperatures (−20°C) and slow addition of reagents to favor thermodynamically disfavored products .
Case Study :
Functionalization at the 4-position was achieved by pre-coordinating the pyrimidine nitrogen with Lewis acids (e.g., ZnCl₂), increasing electrophilicity at the desired site .
Q. How should researchers address discrepancies in biological activity data across different assays for this compound?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and normalize activity to cell viability (MTT assay) .
- Metabolic Stability Tests : Perform microsomal assays (e.g., human liver microsomes) to rule out false negatives from rapid degradation .
- Target Profiling : Employ proteome-wide approaches (e.g., affinity chromatography-MS) to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
